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Compound of Interest

Compound Name: R 59-022 hydrochloride

Cat. No.: B10854369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diacylglycerol kinase (DGK) inhibitor,

R59-022, with other known filovirus entry inhibitors. The data presented herein validates the

potent and broad-spectrum inhibitory effect of R59-022 on the entry of pathogenic filoviruses,

including Ebola virus (EBOV) and Marburg virus (MARV). Experimental data is summarized for

objective comparison, and detailed protocols for key assays are provided to facilitate

reproducibility.

Inhibitory Efficacy Against Filoviruses
R59-022 has been demonstrated to effectively block the entry of multiple species of filoviruses.

Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to

or surpasses that of other documented filovirus entry inhibitors. The following table summarizes

the IC50 values of R59-022 and other selected inhibitors against various filoviruses.
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Inhibitor Target
Ebola Virus
(EBOV) IC50

Marburg Virus
(MARV) IC50

Mechanism of
Action

R59-022
Diacylglycerol

Kinase (DGK)
~2 µM[1]

Not explicitly

quantified, but

shown to be

effective[1]

Blocks

macropinocytosis

-mediated viral

internalization[1]

[2][3]

Toremifene

Viral

Glycoprotein

(GP)

~0.5 µM >10 µM
Binds to the GP

fusion loop[4]

Sertraline

Viral

Glycoprotein

(GP)

0.52 µM[5] 1.18 µM[5]

Interacts with the

GP fusion-loop-

associated

cavity[5]

Benztropine

Viral

Glycoprotein

(GP)

0.40 µM[5] 2.54 µM[5]

Interacts with the

GP fusion-loop-

associated

cavity[5]

Imipramine

Viral

Glycoprotein

(GP)

Not specified Not specified
Binds to the GP

fusion loop[4]

CA-074 Cathepsin B 28.43 µM[5] Ineffective[5]

Inhibits

endosomal

protease

required for GP

processing[5]

Leupeptin
Cysteine/Serine

Proteases
0.41 µM[5] 0.92 µM[5]

Inhibits

endosomal

proteases

required for GP

processing[5]

MBX2254 NPC1 ~0.28 µM[6] Not specified Inhibits GP-

NPC1
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interaction[6]

MBX2270 NPC1 ~10 µM[6] Not specified

Inhibits GP-

NPC1

interaction[6]

Mechanism of Action: Inhibition of
Macropinocytosis
R59-022 exerts its antiviral activity by targeting a host cellular process essential for filovirus

entry: macropinocytosis.[1][2][3] Filoviruses exploit this cellular uptake mechanism to enter host

cells.[1][3] R59-022, by inhibiting diacylglycerol kinase (DGK), disrupts the signaling cascade

necessary for the formation of macropinosomes, thereby preventing the internalization of viral

particles.[1][2]
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Caption: R59-022 inhibits filovirus entry by blocking macropinocytosis.
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Experimental Protocols
Detailed methodologies for the key experiments used to validate the inhibitory effect of R59-

022 are provided below.

Pseudovirus Neutralization Assay
This assay quantifies the ability of a compound to inhibit viral entry mediated by a specific viral

glycoprotein.

Workflow:

1. Seed Target Cells
(e.g., Vero cells)

2. Pre-treat cells with
R59-022 or vehicle

3. Infect with Pseudovirus
(e.g., MLV-EBOV-GP-LacZ) 4. Incubate for 48-72h

5. Lyse cells and measure
reporter gene activity

(e.g., β-galactosidase)
6. Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for the pseudovirus neutralization assay.

Methodology:

Cell Culture: Vero cells are seeded in 96-well plates and grown to confluency.

Compound Treatment: Cells are pre-treated with serial dilutions of R59-022 or a vehicle

control (e.g., DMSO) for 1 hour at 37°C.[7]

Infection: Pseudoviruses, such as murine leukemia virus (MLV) particles bearing the Ebola

virus glycoprotein (EBOV-GP) and encoding a reporter gene like β-galactosidase (LacZ), are

added to the cells.[1]

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter

gene expression.

Quantification: Cell lysates are assayed for reporter gene activity using a suitable substrate

(e.g., a luminescent β-galactosidase substrate).
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Data Analysis: The percentage of inhibition is calculated by comparing the reporter activity in

R59-022-treated cells to that in vehicle-treated cells. IC50 values are determined by non-

linear regression analysis.

Virus-Like Particle (VLP) Entry Assay
This assay provides a more biologically relevant model for studying viral entry as VLPs mimic

the morphology of native virions.

Workflow:

1. Prepare Target Cells
(e.g., Vero, BMDMs)

2. Pre-treat with R59-022
or vehicle

3. Add β-lactamase (βlam)-VLPs
with EBOV-GP 4. Incubate for 3h 5. Load cells with CCF2-AM substrate 6. Analyze by Flow Cytometry

for β-lactamase activity 7. Determine % of infected cells

Click to download full resolution via product page

Caption: Workflow for the virus-like particle (VLP) entry assay.

Methodology:

Cell Preparation: Target cells, such as Vero cells or bone marrow-derived macrophages

(BMDMs), are prepared for infection.[1][8]

Compound Treatment: Cells are pre-treated with R59-022 or a vehicle control for 1 hour.[8]

VLP Addition: VLPs containing a β-lactamase (βlam)-VP40 fusion protein and bearing the

EBOV glycoprotein are added to the cells.[1]

Incubation: Cells are incubated with the VLPs for 3 hours to allow for entry.[7]

Substrate Loading: A fluorescent substrate for β-lactamase, CCF2-AM, is loaded into the

cells.[1]

Flow Cytometry: The percentage of cells exhibiting β-lactamase activity (indicating VLP entry

and fusion) is quantified by flow cytometry.[1][7][8]

Data Analysis: The percentage of infected cells in the presence of R59-022 is compared to

the vehicle control to determine the inhibitory effect.
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Dextran Uptake Assay for Macropinocytosis
This assay directly measures the effect of a compound on macropinocytosis.

Methodology:

Cell Treatment: Vero cells are treated with R59-022, a known macropinocytosis inhibitor

(e.g., EIPA), or a vehicle control.[1]

Dextran Incubation: Fluorescently labeled high-molecular-weight dextran is added to the

cells and incubated to allow for uptake via macropinocytosis.[1]

Microscopy: The cells are washed, fixed, and imaged using fluorescence microscopy to

visualize the internalized dextran.

Quantification: The number and intensity of dextran-positive vesicles are quantified to

determine the extent of macropinocytosis inhibition.[1]

Conclusion
The diacylglycerol kinase inhibitor R59-022 demonstrates significant potential as a broad-

spectrum anti-filoviral agent. Its mechanism of action, the inhibition of macropinocytosis, targets

a host dependency factor crucial for the entry of Ebola virus, Marburg virus, and likely other

filoviruses.[1] This host-centric approach may offer a higher barrier to the development of viral

resistance compared to drugs targeting viral proteins. The data presented in this guide

supports the continued investigation of R59-022 and other DGK inhibitors as a promising

therapeutic strategy against filoviral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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